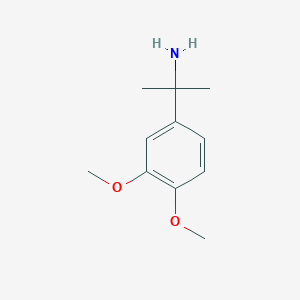

2-(3,4-Dimethoxyphenyl)propan-2-amine

Übersicht

Beschreibung

2-(3,4-Dimethoxyphenyl)propan-2-amine is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of two methoxy groups attached to the benzene ring and an amine group attached to the propane chain. This compound is of interest due to its structural similarity to other biologically active phenethylamines.

Wirkmechanismus

Target of Action

The primary target of 2-(3,4-Dimethoxyphenyl)propan-2-amine is the neurotransmitters acetylcholine (ACh) and serotonin (5-hydroxytryptamine, 5-HT), as well as nitric oxide (NO) . These neurotransmitters play crucial roles in various physiological processes, including mood regulation, sleep, appetite, and pain, as well as peripheral functions in the cardiovascular, gastrointestinal, endocrine, and pulmonary systems .

Mode of Action

The compound interacts with its targets by affecting the intracellular signaling pathways of 5-HT . This interaction leads to changes in the density and intensity of neuronal nitric oxide synthase (nNOS)-positive cells, which increase significantly in the myenteric plexus and smooth muscle (SM) cells .

Biochemical Pathways

The compound’s interaction with its targets affects the function of nNOS/NO, which is involved in the regulation of intestinal neurons expressing nNOS . This likely regulates the spontaneous contractile activity of gastric SM .

Result of Action

The result of the compound’s action is likely the regulation of the spontaneous contractile activity of gastric SM . This is achieved through its effect on the function of nNOS/NO and the regulation of intestinal neurons expressing nNOS .

Biochemische Analyse

Biochemical Properties

2-(3,4-Dimethoxyphenyl)propan-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to stimulate the synthesis of endogenous nitric oxide by interacting with nitric oxide synthase enzymes . This interaction affects the intracellular signaling pathways, particularly those involving serotonin and acetylcholine . The compound’s ability to modulate these pathways highlights its potential in regulating various physiological processes.

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to regulate the spontaneous contractile activity of gastric smooth muscle cells by modulating the function of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) . This regulation is crucial for maintaining normal gastrointestinal function and highlights the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with nitric oxide synthase enzymes leads to the production of nitric oxide, which plays a vital role in various physiological processes . Additionally, the compound’s structure allows it to participate in free radical reactions, nucleophilic substitution, and oxidation reactions . These interactions contribute to its overall biochemical activity and potential therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, allowing for sustained modulation of cellular processes . Its stability may vary depending on the specific experimental conditions, highlighting the need for careful control of laboratory parameters.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of nitric oxide synthesis and regulation of smooth muscle contractility . At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular function and potential toxicity . Understanding the dosage-dependent effects is crucial for optimizing its therapeutic applications and minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism includes its conversion to different metabolites, which may have distinct biological activities . These metabolic pathways influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s distribution and potential effects in various tissues.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with other biomolecules and its overall biochemical activity, highlighting the importance of understanding its subcellular distribution for effective application in research and therapy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine can be achieved through several methods. One common approach involves the reduction of 3,4-dimethoxyphenylacetone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like ether or tetrahydrofuran (THF). The resulting intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. Catalytic hydrogenation and continuous flow reactors are often employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic synthesis, 2-(3,4-Dimethoxyphenyl)propan-2-amine serves as a precursor for synthesizing complex organic molecules. Its unique structure allows for specific reactions that lead to valuable derivatives used in various chemical applications.

Biology

Research has focused on the compound's potential biological activities:

- Neurotransmitter Interaction : Studies indicate that it modulates neurotransmitter systems, potentially impacting mood and cognitive functions.

- Spasmolytic Effects : The compound has demonstrated spasmolytic properties in smooth muscle cells by regulating nitric oxide production .

Medicine

Ongoing research explores its therapeutic potential in treating neurological disorders. Its ability to influence serotonin pathways suggests possible applications in managing conditions such as depression and anxiety . Furthermore, studies have indicated anti-inflammatory properties that could be beneficial in various medical contexts.

Industry

In pharmaceutical manufacturing, this compound is utilized as an intermediate in the synthesis of other chemical compounds. Its role as a reagent in organic synthesis highlights its industrial significance .

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin receptors in animal models. Results showed a significant increase in serotonin levels following administration, suggesting its potential use in treating mood disorders.

Case Study 2: Smooth Muscle Relaxation

Another study examined the spasmolytic effects of the compound on gastric smooth muscle cells. The findings indicated that it effectively regulated spontaneous contractile activity through nitric oxide pathways, supporting its potential therapeutic applications in gastrointestinal disorders .

Vergleich Mit ähnlichen Verbindungen

3,4-Dimethoxyamphetamine (3,4-DMA): Similar structure but with an additional methyl group on the amine.

2,5-Dimethoxyamphetamine (2,5-DMA): Similar structure but with methoxy groups at different positions on the benzene ring.

4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Similar structure with a bromine substituent.

Uniqueness: 2-(3,4-Dimethoxyphenyl)propan-2-amine is unique due to its specific substitution pattern on the benzene ring and the presence of the amine group on the propane chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biologische Aktivität

2-(3,4-Dimethoxyphenyl)propan-2-amine, also known as (2S)-1-(3,4-dimethoxyphenyl)propan-2-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, spasmolytic effects, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propan-2-amine backbone with two methoxy groups on the phenyl ring. This unique structure enables specific interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 195.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism of action of this compound primarily involves its interaction with neurotransmitter receptors. It has been shown to act as an agonist at serotonin receptors (5-HT receptors), particularly influencing the 5-HT_2A and 5-HT_2C subtypes, which are critical for mood regulation and anxiety disorders. The compound may also interact with dopamine receptors, suggesting a broader impact on neurotransmitter systems affecting mood and cognition.

Neurotransmitter Interaction

Research indicates that this compound enhances serotonin transmission by modulating receptor activity. This modulation can potentially lead to therapeutic effects in conditions such as depression and anxiety.

Spasmolytic Activity

In silico studies have suggested that this compound exhibits spasmolytic effects comparable to papaverine, a known smooth muscle relaxant. This activity is attributed to its ability to influence calcium influx in smooth muscle cells, leading to relaxation .

Table 1: Comparative Spasmolytic Activity

| Compound | Spasmolytic Effect |

|---|---|

| This compound | Moderate to High |

| Papaverine | High |

| Mebeverine | Moderate |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory potential through molecular docking studies that indicate binding to interleukin receptors and muscarinic receptors. These interactions suggest a mechanism for reducing inflammation in gastrointestinal conditions .

Case Studies and Research Findings

A study investigating the effects of this compound on isolated gastric smooth muscle showed significant relaxation effects at various concentrations. The findings indicated that the compound could effectively decrease intracellular calcium levels, contributing to its spasmolytic properties .

Another research effort focused on the compound's ability to stimulate endogenous nitric oxide synthesis. This effect is crucial for vasodilation and neurotransmission, further supporting its potential therapeutic applications in cardiovascular health .

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDPBFJRGWKCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388758 | |

| Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153002-39-2 | |

| Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(3,4-Dimethoxyphenyl)-1-methylethyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.